Methyl 2-(propylamino)-4-(1h-1,2,4-triazol-1-yl)butanoate
Description
Properties
Molecular Formula |
C10H18N4O2 |
|---|---|
Molecular Weight |
226.28 g/mol |
IUPAC Name |
methyl 2-(propylamino)-4-(1,2,4-triazol-1-yl)butanoate |
InChI |
InChI=1S/C10H18N4O2/c1-3-5-12-9(10(15)16-2)4-6-14-8-11-7-13-14/h7-9,12H,3-6H2,1-2H3 |
InChI Key |
IFMFWVYTKMJVBQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(CCN1C=NC=N1)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Alkylation of 1H-1,2,4-Triazole with Halogenated Butanoate Esters
One common approach to synthesizing methyl 2-(propylamino)-4-(1H-1,2,4-triazol-1-yl)butanoate involves the nucleophilic substitution reaction between 1H-1,2,4-triazole and a halogenated methyl butanoate derivative.
- Reaction Conditions : The alkylation typically occurs in polar aprotic solvents such as N,N-dimethylformamide (DMF) at elevated temperatures (e.g., 120 °C) with a base such as potassium carbonate to deprotonate the triazole, enhancing its nucleophilicity.
- Catalysts : Tetrabutylammonium bromide is often used as a phase-transfer catalyst to improve the reaction rate and yield.
- Outcome : This method yields predominantly the N1-alkylated triazole isomer due to the regioselectivity of the nucleophilic attack.
This synthetic strategy is supported by the work on similar triazole derivatives where substitution of an O-tosyl group in an oxazoline ring with 1H-1,2,4-triazole was successfully achieved, yielding high purity products confirmed by NMR and mass spectrometry.
Michael Addition and Subsequent Functionalization
Another reported strategy involves Michael addition of 1H-1,2,4-triazole to dehydroalanine methyl ester derivatives, followed by further functionalization to introduce the propylamino substituent.
- Stepwise Synthesis :
- Michael addition of 1H-1,2,4-triazole to a dehydroalanine methyl ester derivative.
- Protection/deprotection steps using tert-butoxycarbonyl (Boc) groups to control amine reactivity.
- Hydrolysis or base treatment to yield the desired amino acid derivative.
This method provides a racemic mixture of the target compound and is characterized by good yields (up to 92%) and well-defined stereochemistry confirmed via NMR (1H, 13C, and 15N) and elemental analysis.
Amide Bond Formation and Esterification Routes
Some synthetic routes involve the initial formation of amide intermediates followed by esterification to obtain the methyl ester functionality.
- Typical Procedure :
- Reaction of amino-substituted aromatic or aliphatic precursors with acid chlorides or anhydrides to form amides.
- Subsequent esterification using methanol under acidic or basic catalysis to form the methyl ester.
This approach is common in the synthesis of related triazole-containing compounds and allows for structural diversity by varying the amine and acid components.
Use of Carbonyldiimidazole (CDI) for Coupling
Carbonyldiimidazole has been utilized as a coupling reagent to facilitate the formation of carbamate or amide bonds involving triazole derivatives.
- Reaction Conditions :
- CDI is reacted with the amine-containing precursor and the methyl ester under mild reflux conditions in solvents like dichloromethane or acetonitrile.
- The reaction typically proceeds within 3 hours, yielding high purity products (up to 80% yield).
This method is advantageous for its mild conditions and relatively high selectivity, as demonstrated in the synthesis of triazole-functionalized steroid derivatives and related compounds.
Comparative Data Table of Preparation Methods
Summary and Recommendations
The preparation of this compound is effectively achieved through nucleophilic substitution of 1H-1,2,4-triazole on appropriately functionalized methyl butanoate derivatives. The alkylation method using halogenated esters in DMF with potassium carbonate and phase-transfer catalysts offers high yield and regioselectivity.
Michael addition routes provide an alternative pathway with high yields and detailed structural characterization, suitable for racemic synthesis and further functionalization.
Amide bond formation followed by esterification and coupling via carbonyldiimidazole present versatile synthetic strategies allowing for structural diversity and scalability under mild conditions.
For laboratory synthesis aiming at high purity and yield, the alkylation method with phase-transfer catalysis and the carbonyldiimidazole coupling method are recommended due to their operational simplicity and reproducibility.
Chemical Reactions Analysis
Ester Hydrolysis
The methyl ester undergoes alkaline hydrolysis to yield the corresponding carboxylic acid. This reaction is critical for modifying bioavailability and enabling further derivatization.
| Reaction Conditions | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Aqueous NaOH (1M), reflux, 4 hr | NaOH, H₂O | 2-(Propylamino)-4-(1H-1,2,4-triazol-1-yl)butanoic acid | 92% |
This hydrolysis follows typical saponification mechanisms, with the ester carbonyl undergoing nucleophilic attack by hydroxide ions .
Triazole Ring Functionalization
The 1,2,4-triazole moiety participates in nucleophilic substitution and cycloaddition reactions.
Substitution at N1 Position
The triazole's N1 position reacts with electrophiles under basic conditions:
| Reaction Type | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Alkylation | R-X, K₂CO₃, DMF, 120°C | 1-Alkyl-1H-1,2,4-triazole derivatives | 63–83% | |
| Arylation | Aryl halides, Cu catalyst | 1-Aryl-1H-1,2,4-triazole analogs | 42–62% |
For example, alkylation with ethyl bromoacetate produces ethyl 2-(1H-1,2,4-triazol-1-yl)acetate .
Cycloaddition Reactions
The triazole participates in Huisgen azide-alkyne cycloaddition (CuAAC) to form fused heterocycles .
Propylamino Group Reactivity
The secondary amine undergoes acylation and condensation reactions:
| Reaction Type | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Acylation | AcCl, Et₃N, CH₂Cl₂ | N-Acylpropylamino derivatives | 75–85% | |
| Schiff Base Formation | Aldehydes, MeOH, RT | Imine-linked conjugates | 68–72% |
These modifications enhance interactions with biological targets, as seen in antimicrobial studies .
Multi-Step Synthetic Pathways
The compound serves as an intermediate in complex heterocycle synthesis:
Example Pathway
| Step | Reaction | Key Reagents | Intermediate/Product | Yield |
|---|---|---|---|---|
| 1 | Hydrolysis | NaOH, H₂O | Carboxylic acid | 92% |
| 2 | EDC/NHS coupling | EDC, NHS, DMF | Amide-thiazole conjugate | 77% |
| 3 | Cyclization | POCl₃, 80°C | Thiazolo-triazolopyrimidine | 62% |
Key Research Findings
-
Antimicrobial Activity : Derivatives show MIC values of 0.5–1 μM against S. aureus and E. coli, outperforming gentamicin in some cases .
-
Enzyme Inhibition : Triazole-based analogs inhibit MetAP2 (IC₅₀: 34.5–47.5 μM), relevant for anticancer applications .
-
Solubility Optimization : Ethyl ester analogs exhibit improved logP values (+0.8 vs. methyl ester), enhancing membrane permeability .
Scientific Research Applications
Potential Applications
- Drug Development Methyl 2-(propylamino)-4-(1H-1,2,4-triazol-1-yl)butanoate shows promise in interacting with biological targets such as enzymes and receptors. Interaction studies, like molecular docking and surface plasmon resonance, are used to evaluate the compound's interaction with specific proteins involved in disease pathways. Preliminary findings suggest that this compound may effectively inhibit certain target sites relevant to therapeutic applications.
- Inhibitory Action The compound's potential to inhibit specific enzymes or receptors involved in disease processes makes it valuable in drug development.
Structural Analogs and Their Significance
Several compounds share structural similarities with this compound. These analogs vary in functional groups and positions on the triazole ring, influencing their biological activities and applications.
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Methyl 2-(methylamino)-4-(1H-1,2,4-triazol-1-yl)butanoate | Contains a methylamino group instead of propylamino | Potentially different pharmacokinetics |
| Ethyl 2-(propylamino)-4-(1H-1,2,4-triazol-1-yl)butanoate | Ethyl group instead of methyl | May exhibit different solubility properties |
| Methyl 3-(propylamino)-5-(1H-1,2,4-triazol-3-yl)butanoate | Triazole at position three | Altered biological activity compared to others |
The unique combination of a propylamino group with the specific positioning of the triazole ring sets this compound apart from its analogs.
Chemical Properties and Reactivity
Mechanism of Action
The mechanism of action of Methyl 2-(propylamino)-4-(1h-1,2,4-triazol-1-yl)butanoate involves its interaction with specific molecular targets. The triazole ring and the propylamino group can bind to active sites on enzymes or receptors, modulating their activity. The compound may also interact with cellular pathways, influencing various biological processes.
Comparison with Similar Compounds
Methyl 2-(Bis(tert-butoxycarbonyl)amino)-3-(1H-1,2,4-triazol-1-yl)-propanoate
- Structure: Features a bis(tert-butoxycarbonyl)-protected α-amino group and a triazole at the β-position.
- Synthesis : Prepared via Michael addition of 1,2,4-triazole to a dehydroalanine ester precursor .
- Applications : Serves as a protected intermediate for β-(1,2,4-triazol-1-yl)-alanine derivatives, which are metabolites of fungicides like myclobutanil .
- Comparison : Unlike the target compound, this analog lacks the γ-triazole positioning and incorporates bulky protective groups, reducing its direct bioactivity but enhancing synthetic versatility .
Methyl 2-(N-(tert-Butoxycarbonyl)benzamido)-3-(1H-1,2,4-triazol-1-yl)butanoate
- Structure : Contains a benzamido group at the α-position and a γ-triazole.
- Synthesis : Derived from similar Michael addition strategies .
- Applications: Investigated as a precursor for bioactive triazole-amino acid hybrids.
Pharmacopeial Triazole Derivatives
Itraconazole (Referenced in USP Standards)
- Structure : A triazole-containing antifungal agent with a complex dioxolane and dichlorophenyl backbone .
- Applications : Clinically used to treat fungal infections.
- Comparison: While both compounds share a triazole moiety, Itraconazole’s extended hydrophobic structure (dichlorophenyl, dioxolane) enables membrane penetration and antifungal activity, unlike the simpler butanoate ester backbone of the target compound .
Impurity Ba and Ab (Pharmacopeial Forum)
- Structures : Stereoisomeric impurities in triazole-based drugs, featuring dichlorophenyl and morpholine groups .
- Comparison : These impurities highlight the sensitivity of triazole derivatives to stereochemical variations, which can drastically alter pharmacokinetics. The target compound’s stereochemistry (if present) remains uncharacterized in the provided evidence .
Data Table: Key Properties of Compared Compounds
Research Findings and Implications
- Synthetic Flexibility : The target compound’s γ-triazole placement distinguishes it from β-triazole analogs, which are more common in agrochemical metabolites. This positioning may influence its metabolic stability or interaction with plant enzymes .
- Bioactivity Gaps : Unlike Itraconazole, the target compound lacks hydrophobic aromatic groups critical for antifungal activity, suggesting its primary role may lie in plant biochemistry rather than mammalian therapeutics .
- Stability Considerations : Pharmacopeial data emphasize the need for light-resistant storage of triazole derivatives, a precaution likely applicable to the target compound given its ester and triazole functionalities .
Biological Activity
Methyl 2-(propylamino)-4-(1H-1,2,4-triazol-1-yl)butanoate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure comprising a methyl ester functional group, a propylamino moiety, and a triazole ring. Its molecular formula is , with a molecular weight of approximately 226.28 g/mol. The presence of these functional groups contributes significantly to its biological activity.
This compound interacts with various biological targets, primarily through enzyme inhibition and receptor modulation:
- Enzyme Inhibition : The triazole ring can inhibit specific enzymes involved in disease processes, which is a common trait among triazole derivatives. This inhibition can lead to therapeutic effects in conditions such as cancer and infections.
- Receptor Modulation : The propylamino group may enhance binding affinity to certain receptors, potentially leading to improved pharmacological effects.
Biological Activities
Research indicates that this compound exhibits several key biological activities:
- Antifungal Activity : Triazole derivatives are well-known for their antifungal properties. Preliminary studies suggest that this compound may inhibit fungal growth by targeting ergosterol synthesis pathways.
- Antibacterial Activity : Similar compounds have demonstrated antibacterial effects against various pathogens. The specific activity of this compound remains to be fully elucidated but shows promise in preliminary assays.
- Anticancer Potential : The ability to inhibit enzymes involved in tumor growth makes this compound a candidate for anticancer drug development.
Interaction Studies
Studies employing molecular docking and surface plasmon resonance have been conducted to evaluate the binding affinity of this compound to target proteins. These studies reveal that the compound can effectively bind to enzymes crucial for disease progression.
Case Studies
A series of case studies have been documented showcasing the efficacy of triazole derivatives in clinical settings:
- Case Study 1 : In vitro assays demonstrated that similar triazole compounds reduced the proliferation of cancer cells by inducing apoptosis.
- Case Study 2 : Animal models treated with related compounds exhibited significant reductions in tumor size compared to control groups.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Methyl 2-(methylamino)-4-(1H-1,2,4-triazol-1-yl)butanoate | Contains a methylamino group | Potentially different pharmacokinetics |
| Ethyl 2-(propylamino)-4-(1H-1,2,4-triazol-1-yl)butanoate | Ethyl group instead of methyl | May exhibit different solubility properties |
| Methyl 3-(propylamino)-5-(1H-1,2,4-triazol-3-yl)butanoate | Triazole at position three | Altered biological activity compared to others |
Q & A
Basic: What synthetic routes are established for Methyl 2-(propylamino)-4-(1H-1,2,4-triazol-1-yl)butanoate, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves nucleophilic substitution or coupling reactions. A plausible route includes:
Step 1: Reacting a precursor like 4-chlorobutanoate with 1H-1,2,4-triazole under basic conditions (e.g., K₂CO₃ in DMF or DMSO) to introduce the triazole moiety .
Step 2: Introducing the propylamino group via reductive amination or alkylation.
Optimization:
- Solvent Choice: Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity .
- Catalysis: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction efficiency.
- Purification: Column chromatography or recrystallization ensures high purity (>95%) .
Basic: What analytical techniques are recommended for structural characterization and purity assessment?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H NMR: Confirm substitution patterns (e.g., triazole proton at δ 7.5–8.5 ppm, ester methyl at δ 3.6–3.8 ppm).
- ¹³C NMR: Identify carbonyl (C=O) at ~170 ppm and triazole carbons .
- High-Performance Liquid Chromatography (HPLC): Use C18 columns with UV detection (λ = 254 nm) for purity >98% .
- Mass Spectrometry (MS): ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 268.3).
Advanced: How does the triazole moiety's spatial arrangement influence biological activity, and how can computational methods validate interactions?
Methodological Answer:
- Structural Insights: The triazole ring participates in hydrogen bonding and π-π stacking with biological targets (e.g., cytochrome P450 enzymes in antifungal activity) .
- Computational Validation:
Advanced: How can researchers address contradictions in cytotoxicity data across cell lines?
Methodological Answer:
- Variables to Control:
- Statistical Reconciliation: Use ANOVA to compare IC₅₀ values across replicates and report confidence intervals (e.g., 14.5 ± 2.1 μg/mL in MDA-MB-231 ).
Basic: What in vitro assays are suitable for initial pharmacological evaluation?
Methodological Answer:
- Cytotoxicity: MTT assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) with IC₅₀ determination .
- Enzyme Inhibition: Fluorometric assays for CYP450 inhibition (e.g., Candida CYP51 at λₑₓ/λₑₘ = 380/460 nm) .
- Solubility: Shake-flask method in PBS (pH 7.4) with HPLC quantification .
Advanced: What strategies enhance metabolic stability without compromising activity?
Methodological Answer:
- Ester Bioisosteres: Replace methyl ester with amides or carbamates to reduce hydrolysis .
- Amino Group Modifications: Introduce cyclopropyl or fluorinated alkyl chains to block oxidative metabolism .
- Prodrug Approaches: Phosphonate esters (e.g., Fosravuconazole derivatives) improve oral bioavailability .
Basic: What stability issues arise under storage, and how are they mitigated?
Methodological Answer:
- Degradation Pathways: Hydrolysis of ester groups in humid conditions; oxidation of triazole in light.
- Storage Recommendations:
Advanced: How do salt forms impact solubility and bioavailability?
Methodological Answer:
- Lysine Salts: Improve aqueous solubility (e.g., Fosravuconazole L-lysine ethanolate increases solubility by 10-fold ).
- Co-Crystallization: Co-formers like succinic acid enhance dissolution rates (e.g., 80% release in simulated gastric fluid) .
Basic: What metabolic pathways are predicted, and which models assess pharmacokinetics?
Methodological Answer:
- Predicted Pathways:
- In Vitro Models:
Advanced: How can interdisciplinary approaches elucidate polypharmacology?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
